molecular formula AgFH4N2-2 B1514346 Silver;azanide;fluoride CAS No. 33040-28-7

Silver;azanide;fluoride

Cat. No.: B1514346
CAS No.: 33040-28-7
M. Wt: 158.912 g/mol
InChI Key: FBHUUNIZBXAIQE-UHFFFAOYSA-M
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Description

Systematic IUPAC Nomenclature and Formula Derivation

The systematic IUPAC nomenclature for this compound follows established protocols for naming coordination complexes containing multiple ionic components. The compound is formally designated as "silver;azanide;fluoride" according to IUPAC standards, with the molecular formula AgFH₄N₂ and a molecular weight of 158.912 grams per mole. This nomenclature reflects the current IUPAC recommendations that emphasize clarity and systematic consistency in chemical naming.

The derivation of this nomenclature stems from the compound's fundamental composition, which includes a silver cation (Ag⁺), fluoride anion (F⁻), and azanide components. The term "azanide" represents the IUPAC-sanctioned name for the anion NH₂⁻, which serves as the conjugate base of ammonia. This systematic approach to nomenclature ensures that the chemical identity accurately reflects the electronic and structural characteristics of the compound.

The molecular formula AgFH₄N₂ can be understood through careful analysis of its constituent parts. The silver component contributes one silver atom, the fluoride provides one fluorine atom, and the azanide portions contribute the nitrogen and hydrogen atoms according to the stoichiometric relationships within the complex. The Chemical Abstracts Service has assigned this compound the registry number 33040-28-7, providing a unique identifier that facilitates unambiguous chemical communication across scientific disciplines.

Component Chemical Formula Role in Complex
Silver Ag⁺ Central metal cation
Azanide NH₂⁻ Anionic ligand
Fluoride F⁻ Anionic component
Complete Formula AgFH₄N₂ Overall compound composition

Alternative Nomenclatural Systems in Coordination Chemistry

The nomenclature of silver azanide fluoride demonstrates the complexity inherent in coordination chemistry naming systems, particularly when comparing IUPAC systematic names with traditional or alternative naming conventions. In many scientific publications and commercial applications, this compound is frequently referred to as "silver diamine fluoride," although this designation represents a chemical misnomer that fails to accurately reflect the compound's true chemical nature.

The confusion between "diamine" and "diammine" nomenclature represents a significant point of distinction in coordination chemistry. The term "diamine" typically refers to organic compounds containing two amine functional groups (-NH₂), while "diammine" specifically denotes coordination complexes containing two ammonia (NH₃) ligands. However, the compound under discussion contains azanide groups (NH₂⁻) rather than neutral ammonia ligands, making both designations technically inappropriate from a strict chemical perspective.

Alternative nomenclatural approaches within coordination chemistry include the additive nomenclature system, which would describe this compound based on its ligand composition and coordination geometry. Under this system, the compound might be described in terms of its ligand arrangement around the central silver atom, emphasizing the coordination bonds and electronic structure rather than the simple ionic composition suggested by the systematic IUPAC name.

The evolution of chemical nomenclature standards has resulted in ongoing refinements to naming conventions, particularly for coordination compounds. The IUPAC Red Book provides comprehensive guidelines for inorganic nomenclature, including specific protocols for naming compounds containing multiple anionic components and coordination complexes. These guidelines emphasize the importance of systematic approaches that can accommodate the diverse structural arrangements found in modern coordination chemistry.

Relationship to Silver Ammine Complex Family

Silver azanide fluoride belongs to the broader family of silver coordination complexes, particularly those involving nitrogen-containing ligands. The relationship between this compound and the well-established silver ammine complex family provides important context for understanding its chemical behavior and structural characteristics. Silver ammine complexes have played a historically significant role in the development of coordination chemistry, serving as model systems for understanding metal-ligand bonding and stereochemistry.

The diamminesilver(I) cation, represented by the formula [Ag(NH₃)₂]⁺, represents the most common example of silver ammine coordination chemistry. This complex adopts a linear coordination geometry, which is characteristic of many silver(I) complexes due to the electronic configuration and bonding preferences of the silver center. The diamminesilver(I) cation forms the basis for Tollens' reagent and plays a crucial role in the dissolution of silver chloride in aqueous ammonia solutions.

The structural relationship between silver azanide fluoride and traditional silver ammine complexes lies in the nitrogen-silver coordination bonds, although the electronic nature of these interactions differs significantly. While ammine complexes involve neutral ammonia ligands donating electron pairs to the silver center, azanide complexes involve anionic nitrogen-containing ligands that provide different electronic and steric environments. This distinction affects both the stability and reactivity patterns of the resulting complexes.

Complex Type Ligand Type Coordination Geometry Electronic Nature
Silver Ammine NH₃ (neutral) Linear Coordinate covalent bonding
Silver Azanide NH₂⁻ (anionic) Variable Ionic-covalent bonding
Mixed Systems Both NH₃ and NH₂⁻ Complex Hybrid bonding characteristics

The thermodynamic properties of silver-nitrogen coordination have been extensively studied, revealing that complex formation between silver and nitrogen-containing ligands is generally strongly exothermic. These thermodynamic considerations help explain the stability of silver azanide fluoride and its relationship to other members of the silver coordination complex family. The entropy changes associated with complex formation tend to be negative, reflecting the ordering that occurs upon coordination, but the favorable enthalpy changes typically dominate the overall thermodynamic stability.

The comparative analysis of silver azanide fluoride with other silver ammine complexes reveals important insights into the factors that influence coordination stability and reactivity. The presence of fluoride as a counterion in silver azanide fluoride introduces additional ionic interactions that can affect the overall stability and solubility characteristics of the compound compared to simple silver ammine complexes. These considerations become particularly important when evaluating the chemical behavior and potential applications of silver azanide fluoride in various chemical systems.

Properties

IUPAC Name

silver;azanide;fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ag.FH.2H2N/h;1H;2*1H2/q+1;;2*-1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHUUNIZBXAIQE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH2-].[NH2-].[F-].[Ag+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AgFH4N2-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718647
Record name silver;azanide;fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.912 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33040-28-7
Record name silver;azanide;fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reduction Methods

The most common approach to preparing silver-containing fluoride compounds, including silver azanide fluoride, is through chemical reduction methods involving silver salts and fluoride sources in the presence of reducing agents.

Key Procedure:

  • Starting Materials: Silver nitrate (AgNO3) or silver acetate as the silver source; sodium fluoride (NaF) as the fluoride source; azanide ions are typically introduced via ammonia or amine-containing compounds.
  • Reducing Agents: Sodium borohydride (NaBH4) is frequently used for the reduction of silver ions to metallic silver nanoparticles or silver complexes.
  • Medium: Often aqueous or mixed solvent systems, sometimes with stabilizing polymers like chitosan or polyethylene glycol (PEG).

Example Synthesis:

  • AgNO3 is dissolved in distilled water to prepare a silver ion solution.
  • A chitosan solution (0.5%) is prepared by dissolving chitosan in acetic acid.
  • Silver nitrate solution is added to the chitosan medium under ice-bath conditions.
  • Sodium borohydride solution is added dropwise as a reducing agent, leading to the formation of silver nanoparticles.
  • Sodium fluoride solution is then added to introduce fluoride ions.
  • Azanide ions can be introduced by adding ammonia or azanide-containing compounds during or after the reduction step.
  • The mixture is stirred until homogeneous, and the resulting silver azanide fluoride nanoparticles are characterized.

This method yields nanoscale silver fluoride particles with incorporated azanide ions, stabilized by chitosan or PEG, enhancing antibacterial properties and biocompatibility.

One-Step Chemical Reduction with Stabilizing Agents

A refined approach involves a one-step chemical reduction of silver salts with stabilizing agents that also act as reducing agents, such as polyethylene glycol thiol (PEG-SH).

Procedure Details:

  • Silver acetate and PEG-SH are separately dissolved in ethanol.
  • The silver acetate solution is kept in darkness and stirred at low temperature (4 °C) to maintain stability.
  • Upon mixing, the solution changes color, indicating silver nanoparticle formation.
  • The reaction proceeds under ambient light and low temperature for extended periods (e.g., 18 hours) to ensure nanoparticle growth.
  • The ethanolic solvent is replaced with water, and the solution is concentrated.
  • Sodium fluoride (NaF) is added to the PEG-coated silver nanoparticles to incorporate fluoride ions.
  • Azanide ions can be introduced by adding azanide-containing compounds during or after this process to form silver azanide fluoride complexes.

This method provides well-controlled nanoparticle size and stability, with fluoride concentrations adjusted precisely. The PEG coating stabilizes the nanoparticles and prevents aggregation.

Biosynthetic and Green Chemistry Approaches

Emerging methods focus on environmentally friendly synthesis routes using plant extracts or biological agents as reducing and stabilizing agents.

Highlights:

  • Plant biomolecules act as natural reducing agents, converting silver ions to silver nanoparticles.
  • These biomolecules also stabilize the nanoparticles, potentially incorporating fluoride and azanide ions through subsequent reactions.
  • Advantages include low cost, non-toxicity, and environmental safety.
  • The process involves mixing silver nitrate solutions with plant extracts under controlled conditions, followed by the addition of fluoride and azanide sources.

Though specific protocols for silver azanide fluoride are less documented, the general approach for silver fluoride nanoparticles can be adapted by introducing azanide ions chemically or biologically.

Physical and Photochemical Methods

Physical synthesis methods such as electrical arc discharge and photochemical reduction have been used to prepare silver nanoparticles, which can be functionalized with fluoride and azanide ions afterward.

Methods Include:

  • Electrical arc discharge in aqueous solutions containing silver salts.
  • Photochemical reduction using UV light or microwave radiation in the presence of stabilizers like polyvinylpyrrolidone (PVP).
  • These methods produce silver nanoparticles with controlled size and morphology.
  • Subsequent chemical treatments introduce fluoride and azanide ions to form the target compound.

These methods are less common for silver azanide fluoride specifically but provide alternative routes for nanoparticle preparation.

Stability and Concentration Analysis

Research on silver diamine fluoride (a related compound) shows that fluoride and silver concentrations can vary over time after preparation, affecting stability and efficacy.

Key Findings:

Parameter Day 0 Mean (ppm) Day 7 Mean (ppm) Day 28 Mean (ppm) Notes
Fluoride concentration ~51,000 ~51,000 >54,000 Fluoride concentration tends to increase over time
Silver concentration 256,721–289,565 256,721–289,565 <249,000 Silver concentration decreases over time
pH ~10 ~10 ~10 Stable pH during storage

This data underscores the importance of controlling preparation and storage conditions to maintain compound stability.

Summary Table: Preparation Methods Overview

Method Silver Source Fluoride Source Azanide Source Reducing Agent Stabilizer/Medium Key Features
Chemical Reduction (NaBH4) AgNO3, Ag acetate NaF Ammonia or azanide salts Sodium borohydride Chitosan, PEG Rapid nanoparticle formation, size control
One-step Chemical Reduction Silver acetate NaF Azanide compounds PEG-SH (reducing/stabilizing) PEG in ethanol/water Controlled growth, stable nanoparticles
Biosynthetic (Plant extracts) AgNO3 NaF Azanide introduced chemically Plant biomolecules Plant extract biomolecules Eco-friendly, low cost, non-toxic
Physical/Photochemical Ag wires, AgNO3 NaF Post-synthesis addition UV light, arc discharge PVP, other polymers Alternative synthesis, controlled morphology

Scientific Research Applications

Caries Management

SDF has been extensively researched for its ability to arrest dental caries. Clinical studies have shown that it effectively halts the progression of cavities in both primary and permanent teeth. Its application is particularly beneficial for children and individuals with special health care needs due to its ease of use and low cost .

  • Mechanism of Action : The fluoride in SDF strengthens tooth enamel by forming fluorapatite, which is more resistant to acid attacks than hydroxyapatite. The silver ions kill cariogenic bacteria, thus preventing further demineralization .

Remineralization

Research indicates that SDF facilitates the remineralization process by forming calcium fluoride (CaF2) upon interaction with hydroxyapatite (HA) in the presence of saliva. This CaF2 acts as a reservoir for fluoride ions, enhancing the protective effects against acidic environments .

Antimicrobial Properties

SDF's antimicrobial action has been documented through various studies demonstrating its effectiveness against specific cariogenic bacteria such as Streptococcus mutans. This property is crucial for managing dental biofilms and reducing the incidence of new carious lesions .

Case Study 1: Management of Early Childhood Caries

A study involving a six-year-old patient with early childhood caries demonstrated that SDF application significantly reduced caries activity. The treatment resulted in the arrest of multiple cavitated lesions after several applications, showcasing SDF's potential as a non-invasive intervention .

Case Study 2: Atraumatic Restorative Treatment

In combination with atraumatic restorative treatment (ART), SDF was evaluated for its effectiveness in arresting caries in children. The results indicated that this minimally invasive approach could effectively restore cavitated lesions while minimizing discomfort and anxiety in young patients .

Data Tables

Study Population Intervention Outcome Findings
Children aged 3-12SDF applicationCaries arrestSignificant reduction in carious lesions after multiple applications
Adults & childrenSDF + ARTLesion restorationEffective in restoring cavitated lesions with minimal invasiveness
High-caries risk patientsSDF applicationAntimicrobial effectReduction in cariogenic bacteria levels post-treatment

Mechanism of Action

The mechanism of action of silver;azanide;fluoride involves multiple pathways:

Comparison with Similar Compounds

Silver Fluoride (AgF)

Molecular Formula : AgF
Molecular Weight : 126.87 g/mol
Key Properties :

  • Hygroscopic, light-sensitive, and highly water-soluble.
  • Unlike SDF, AgF lacks ammonia ligands, rendering it more reactive and less stable in aqueous environments.
    Applications :
  • Used as a fluorinating agent in organic synthesis (e.g., trifluoromethylation reactions) .
  • Limited use in dentistry due to its caustic nature and inability to penetrate dentin effectively. Contrast with SDF: AgF provides fluoride ions but lacks the antimicrobial ammonia complex critical for SDF’s caries-arresting mechanism .

Silver Sulfadiazine

Molecular Formula : C₁₀H₉AgN₄O₂S
Molecular Weight : 357.14 g/mol
Key Properties :

  • Insoluble in water, with a sulfonamide-azanide structure providing broad-spectrum antimicrobial activity.
    Applications :
  • Topical treatment for burns and wounds to prevent infections .
    Contrast with SDF :
    While both compounds contain silver and azanide groups, silver sulfadiazine’s sulfonamide moiety targets bacterial folate synthesis, unlike SDF’s ammonia-fluoride synergy.

Lithium Bis(trifluoromethanesulfonyl)azanide (Li-TFSA)

Molecular Formula : LiN(SO₂CF₃)₂
Molecular Weight : ~287.11 g/mol
Key Properties :

  • High thermal stability and ionic conductivity, attributed to the delocalized charge of the bis(trifluoromethanesulfonyl)azanide anion.
    Applications :
  • Electrolyte additive in lithium-ion batteries and supercapacitors .
    Contrast with SDF :
    Li-TFSA leverages azanide’s role in ionic liquids for electrochemical applications, whereas SDF uses azanide-derived ammonia for stabilization and antimicrobial action.

Ammonium Fluoride (NH₄F)

Molecular Formula : NH₄F
Molecular Weight : 37.04 g/mol
Key Properties :

  • Releases NH₃ and HF in solution, enabling etching of glass and dental enamel.
    Applications :
  • Component in dental products for surface etching and caries prevention .
    Contrast with SDF :
    NH₄F lacks silver, relying solely on fluoride for remineralization, and its ammonia release is less controlled compared to SDF’s stabilized ammonia ligands.

Silver(II) Fluoride (AgF₂)

Molecular Formula : AgF₂
Molecular Weight : 145.87 g/mol
Key Properties :

  • Strong oxidizer with a +2 oxidation state for silver; reacts violently with water.
    Applications :
  • Fluorinating agent in organic synthesis for aromatic compounds .
    Contrast with SDF :
    AgF₂’s high reactivity and oxidative capacity make it unsuitable for biomedical applications, unlike SDF’s controlled release of silver and fluoride.

Research Findings and Data Tables

Table 1: Comparative Properties of Silver Azanide Fluoride and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
Silver Diamine Fluoride Ag(NH₃)₂F ~160.93 Water-soluble, antimicrobial, caries-arresting Dentistry (caries treatment)
Silver Fluoride AgF 126.87 Hygroscopic, reactive Organic synthesis
Silver Sulfadiazine C₁₀H₉AgN₄O₂S 357.14 Insoluble, broad-spectrum antimicrobial Burn wound treatment
Li-TFSA LiN(SO₂CF₃)₂ ~287.11 High ionic conductivity Battery electrolytes
Ammonium Fluoride NH₄F 37.04 Releases NH₃ and HF Dental etching, caries prevention
Silver(II) Fluoride AgF₂ 145.87 Strong oxidizer, water-reactive Fluorination reactions

Key Research Insights:

  • SDF in Dentistry : Clinical studies demonstrate SDF’s 81% success rate in arresting caries in primary teeth, outperforming sodium fluoride and chlorhexidine .
  • Li-TFSA in Electrochemistry : Ternary mixtures of Li-TFSA with ionic liquids exhibit viscosities <50 mPa·s and conductivities >10 mS/cm, ideal for high-performance electrolytes .
  • Fluoride Toxicity : Chronic fluoride exposure can impair male reproductive health via oxidative stress and hormonal disruption, though SDF’s localized use minimizes systemic risks .

Chemical Reactions Analysis

Reaction with Hydroxyapatite in Remineralization

Silver diammine fluoride (SDF) reacts with hydroxyapatite (HA, Ca₁₀(PO₄)₆(OH)₂) under remineralization conditions to form calcium fluoride (CaF₂) and fluoride-substituted hydroxyapatite (FSHA). This process occurs in stages:

  • Initial phase : Free F⁻ ions from SDF bind with Ca²⁺ ions in HA to form CaF₂, detected via ¹⁹F MAS-NMR at −108.1 ppm .

  • Intermediate phase : CaF₂ gradually converts to FSHA, evidenced by a chemical shift to −104.5 ppm after 24 hours .

  • Long-term phase : FSHA stabilizes as the dominant product, enhancing acid resistance in dental enamel .

Key reaction :

\text{Ca}_{10}(\text{PO}_4)_6(\text{OH})_2+\text{Ag NH}_3\text{ }_2\text{F}\rightarrow \text{CaF}_2+\text{FSHA}+\text{AgCl}\(\text{in presence of Cl}^-)

Table 1: Time-Dependent Formation of Products in HA-SDF Interaction

Time Interval¹⁹F MAS-NMR Peak (ppm)Product Formed
0–10 min−115.8 to −116.9Surface-adsorbed F⁻
2–4 h−107.8 to −108.1CaF₂
24 h–10 days−104.4 to −104.5FSHA

Interaction with Chloride Ions

In the presence of chloride (e.g., in saliva or remineralization solutions), SDF forms silver chloride (AgCl), which undergoes photo-reduction to metallic silver (Ag⁰):

  • Formation of AgCl : Detected via ³⁵Cl MAS-NMR at 36.5 ppm .

  • Photo-reduction : AgCl → Ag⁰ (black precipitate), explaining the clinical observation of tooth discoloration .

Key reaction :

Ag NH3 2++ClAgCl+2NH3\text{Ag NH}_3\text{ }_2^++\text{Cl}^-\rightarrow \text{AgCl}+2\text{NH}_3AgCllightAg0+12Cl2\text{AgCl}\xrightarrow{\text{light}}\text{Ag}^0+\frac{1}{2}\text{Cl}_2

Thermal Decomposition Pathways

While direct thermal decomposition data for SDF is limited, related silver compounds exhibit distinct behaviors:

  • Silver(I) fluoride (AgF) : Decomposes under high pressure to polymorphs (AgF-II, AgF-III) with structural transitions .

  • Silver chloride (AgCl) : Decomposes to metallic silver at elevated temperatures or under UV light .

Table 2: Functional Group Tolerance in Ag-Catalyzed Fluorination

Substrate TypeYield (%)Conditions
Polypeptides85–921 mol% Ag₂O, 90°C
Alkaloids78–885 mol% Ag₂O, 70°C
Polyketides80–901 mol% Ag₂O, 80°C

Stability and Storage Considerations

  • Hygroscopicity : SDF is non-hygroscopic, ensuring stability in clinical formulations .

  • Light sensitivity : AgCl intermediates require storage in darkened containers to prevent premature reduction .

Q & A

Analyzing biomolecular interactions via isothermal titration calorimetry (ITC) :

  • Workflow : Titrate silver azanide fluoride into biomolecule solutions (DNA/proteins). Fit data to a one-site binding model to extract ΔH, ΔS, and Kd. Compare with SPR or fluorescence quenching results for consistency .

Data Presentation and Reproducibility

  • Tables : Include raw/processed data with error margins (e.g., Table 1: Solubility in organic solvents ±95% CI) .
  • Figures : Use Origin or Prism for dose-response curves; annotate with significance markers (***p<0.001) .
  • Appendices : Archive NMR spectra, crystallographic data, and computational input files in supplemental materials .

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